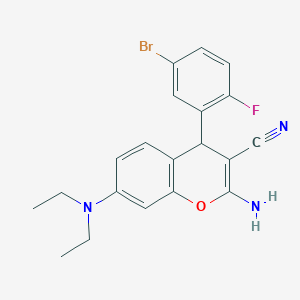![molecular formula C24H22N2O3 B461099 (10S,11R,15S,16R)-16-benzoyl-13-propyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione CAS No. 957497-24-4](/img/structure/B461099.png)
(10S,11R,15S,16R)-16-benzoyl-13-propyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Benzoyl-8-propyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione is a complex organic compound belonging to the class of fused nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and functional properties . The structure of this compound features a unique arrangement of pyrrolo and quinoline rings, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 10-benzoyl-8-propyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione involves multiple steps, typically starting with the preparation of the pyrrolo[1,2-a]quinoline core. This can be achieved through a series of cyclization reactions involving appropriate starting materials and catalysts . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
10-Benzoyl-8-propyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzoyl and propyl groups attached to the core structure.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic properties, including antidiabetic and anticancer activities . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. In the industry, it is used in the development of functional materials, such as organic semiconductors and photoelectric materials .
Mécanisme D'action
The mechanism of action of 10-benzoyl-8-propyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione involves its interaction with specific molecular targets and pathways . For example, in its antidiabetic activity, it inhibits the α-amylase enzyme, reducing the breakdown of starch into glucose and thereby controlling blood sugar levels . In its anticancer activity, it targets specific proteins involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth .
Comparaison Avec Des Composés Similaires
10-Benzoyl-8-propyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione can be compared with other similar compounds, such as pyrrolo[1,2-a]quinoline derivatives . These compounds share a similar core structure but differ in the substituents attached to the rings. The unique combination of benzoyl and propyl groups in this compound gives it distinct properties and activities. Other similar compounds include 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines, which have been studied for their apoptosis-inducing properties .
Propriétés
Numéro CAS |
957497-24-4 |
|---|---|
Formule moléculaire |
C24H22N2O3 |
Poids moléculaire |
386.4g/mol |
Nom IUPAC |
(10S,11R,15S,16R)-16-benzoyl-13-propyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione |
InChI |
InChI=1S/C24H22N2O3/c1-2-14-25-23(28)19-18-13-12-15-8-6-7-11-17(15)26(18)21(20(19)24(25)29)22(27)16-9-4-3-5-10-16/h3-13,18-21H,2,14H2,1H3/t18-,19-,20-,21+/m0/s1 |
Clé InChI |
MCUPTJALMZRRBJ-XSDIEEQYSA-N |
SMILES |
CCCN1C(=O)C2C3C=CC4=CC=CC=C4N3C(C2C1=O)C(=O)C5=CC=CC=C5 |
SMILES isomérique |
CCCN1C(=O)[C@H]2[C@@H]3C=CC4=CC=CC=C4N3[C@H]([C@H]2C1=O)C(=O)C5=CC=CC=C5 |
SMILES canonique |
CCCN1C(=O)C2C3C=CC4=CC=CC=C4N3C(C2C1=O)C(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-3-(3-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461018.png)

![6-Amino-4-(5-bromo-2-thienyl)-3-(2-thienyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461024.png)
![2-[4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy]-N,N-diethylacetamide](/img/structure/B461026.png)
![6-Amino-4-(3,5-dimethoxyphenyl)-3-(2-thienyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461027.png)
![6-Amino-4-(4-tert-butylphenyl)-3-(2-thienyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461029.png)
![6-Amino-4-(4-tert-butylphenyl)-3-(3-pyridinyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461031.png)
![6-Amino-4-(6-chloro-1,3-benzodioxol-5-yl)-3-(3-pyridinyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461032.png)
![6-Amino-4-(3,5-dimethoxyphenyl)-3-(3-pyridinyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461033.png)
![3-amino-N-[4-(methylsulfanyl)phenyl]-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B461034.png)
![3-amino-4-methyl-N-[4-(methylsulfanyl)phenyl]-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B461035.png)
![6-Amino-N-(4-methylsulfanylphenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B461037.png)
![Ethyl {[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(2-thienyl)-1,4-dihydro-2-pyridinyl]sulfanyl}acetylcarbamate](/img/structure/B461038.png)
![3-amino-N-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B461039.png)
